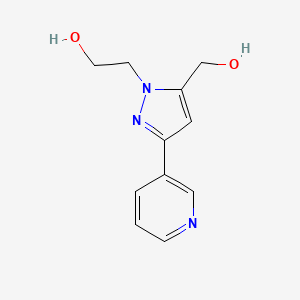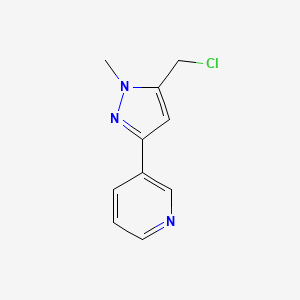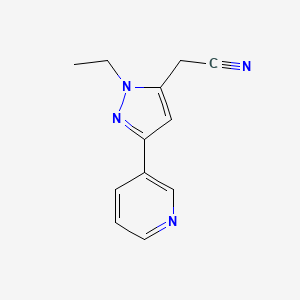
6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known as CHET-2-Thioxo-2,3-dihydropyrimidin-4(1H)-one, is an organic compound with a wide range of applications in the scientific community. It is a derivative of pyrimidin-4(1H)-one and is composed of a six-membered ring with two cyclohexyl substituents and a thioxo group. CHET-2-Thioxo-2,3-dihydropyrimidin-4(1H)-one has been used in various fields, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Antiproliferative Effects
- Compounds derived from 3,4-dihydropyrimidin-2(1H)-ones and -thiones, including those similar in structure to 6-(2-cyclohexylethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have shown antiproliferative effects on HL-60 human promyelocytic leukemia cells (Nishimura et al., 2022).
Cytotoxic Activity
- Derivatives of 1,2-dihydropyrimidine, which are structurally related, demonstrated cytotoxic activities against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Antimicrobial and Antioxidant Potential
- New synthesized derivatives of 2,3-dihydropyrimidine exhibited potent antibacterial activities and significant antioxidant potential (Kumar et al., 2011).
Antiviral Research
- Novel compounds synthesized from similar pyrimidine derivatives have been evaluated for potential treatment against variola virus, demonstrating appropriate binding energies in molecular modeling studies (Gerçek et al., 2022).
Corrosion Inhibition
- Thiopyrimidine derivatives, which are structurally related, were studied for their corrosion inhibition properties on mild steel in hydrochloric acid (Singh et al., 2016).
Synthesis and Biological Evaluation
- Dihydropyrimidine derivatives have been prepared and characterized for their antimicrobial activities (Dangar, 2017).
Antileishmania Activity
- Certain 3,4-dihydropyrimidin-2(1H)-(thio)one derivatives showed significant antileishmanial activity in vitro, with good drug-likeness properties identified through ADME studies (Rode et al., 2021).
Anticonvulsant Activity
- Derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(3H)-one were evaluated for anticonvulsant activity, showing some correlation between structure and activity (Severina et al., 2019).
properties
IUPAC Name |
6-(2-cyclohexylethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c15-11-8-10(13-12(16)14-11)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZQPDKPNWZJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481675.png)
![1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481679.png)
![1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481680.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1481684.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)
![1-methyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481686.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481687.png)



